molecular formula C15H14INO3 B5027458 N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide

Katalognummer B5027458
Molekulargewicht: 383.18 g/mol
InChI-Schlüssel: JEJVPPOXPALKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. WY-14643 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases.

Wirkmechanismus

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide exerts its effects through activation of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation by this compound, PPARα forms a heterodimer with retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes, resulting in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase fatty acid oxidation and ketone body production in the liver, leading to a decrease in plasma triglyceride levels. This compound has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, leading to a decrease in blood glucose levels. Additionally, this compound has been shown to reduce inflammation and atherosclerosis in animal models of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide is its high specificity for PPARα, which allows for the selective activation of PPARα-dependent pathways. This makes it a useful tool for studying the physiological effects of PPARα activation in vitro and in vivo. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide. One direction is the investigation of its potential therapeutic applications in human diseases, including diabetes, obesity, and cardiovascular diseases. Another direction is the development of more potent and selective PPARα agonists with fewer side effects. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, could be further explored using this compound as a tool.

Synthesemethoden

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide can be synthesized using different methods, including the reaction of 4-iodophenol with 2-amino-3-methylphenol, followed by the coupling of the resulting product with 2-chloroacetyl chloride. Another method involves the reaction of 4-iodophenol with 2-methyl-3-nitrophenol, followed by the reduction of the nitro group and the coupling of the resulting product with chloroacetic acid.

Wissenschaftliche Forschungsanwendungen

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride levels in animal models of type 2 diabetes. This compound has also been shown to reduce body weight gain and adiposity in obese animals, indicating its potential as an anti-obesity agent. Additionally, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.

Eigenschaften

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJVPPOXPALKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.